molecular formula C13H10N4O3 B2913020 1-methyl-1H-benzo[d]imidazol-5-yl 6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 1351643-09-8

1-methyl-1H-benzo[d]imidazol-5-yl 6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2913020
CAS No.: 1351643-09-8
M. Wt: 270.248
InChI Key: OAOZRXXYJTULHZ-UHFFFAOYSA-N
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Description

1-Methyl-1H-benzo[d]imidazol-5-yl 6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound characterized by its fused heterocyclic structure. This compound belongs to the class of imidazole derivatives, which are known for their diverse applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-1H-benzo[d]imidazol-5-yl 6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. One common approach is the condensation of o-phenylenediamine with formic acid to form the benzo[d]imidazole ring, followed by subsequent functionalization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-1H-benzo[d]imidazol-5-yl 6-oxo-1,6-dihydropyridazine-3-carboxylate has found applications in various scientific research areas:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of microbial cell walls or inhibition of essential enzymes. The exact mechanism can vary depending on the specific application and target organism.

Comparison with Similar Compounds

  • Imidazole

  • Pyridazine

  • 1H-benzo[d]imidazole derivatives

  • Other substituted pyridazines

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Properties

IUPAC Name

(1-methylbenzimidazol-5-yl) 6-oxo-1H-pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c1-17-7-14-10-6-8(2-4-11(10)17)20-13(19)9-3-5-12(18)16-15-9/h2-7H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOZRXXYJTULHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)OC(=O)C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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